![molecular formula C9H17O6P B14234774 Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate CAS No. 528846-23-3](/img/structure/B14234774.png)
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate is an organic compound with the molecular formula C9H17O5P It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-bromocrotonate with triethyl phosphite. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted butenoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzymatic activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be compared with other similar compounds, such as:
Methyl 4-(diethoxyphosphoryl)-2-butenoate: Similar structure but different stereochemistry.
Methyl 3-(diethoxyphosphoryl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of a butenoate moiety.
Methyl 4-(diethoxyphosphoryl)-2-isopropoxybut-2-enoate: Contains an isopropoxy group instead of a methoxy group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
CAS No. |
528846-23-3 |
|---|---|
Molecular Formula |
C9H17O6P |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
methyl 4-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C9H17O6P/c1-4-13-16(11,14-5-2)15-8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
PEMFOUHAPNJKLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



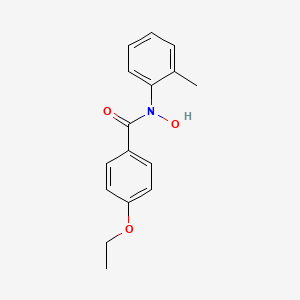
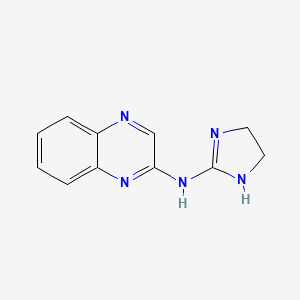
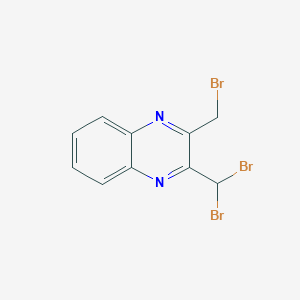
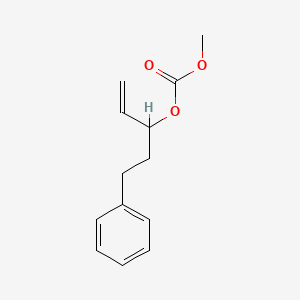
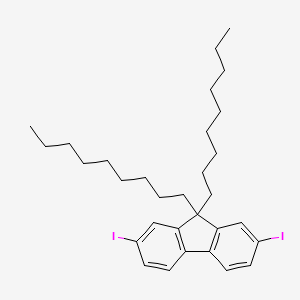
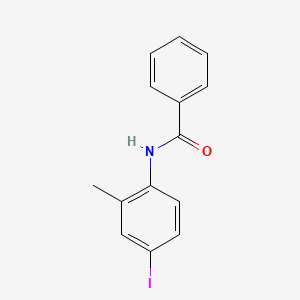
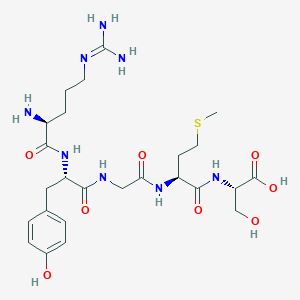
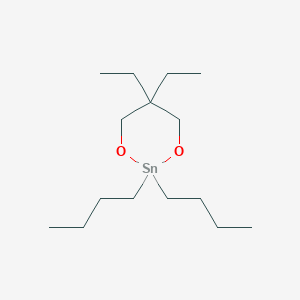
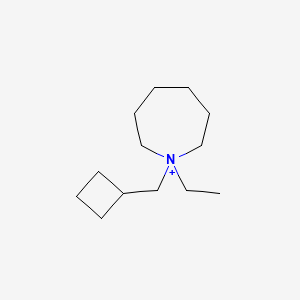
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
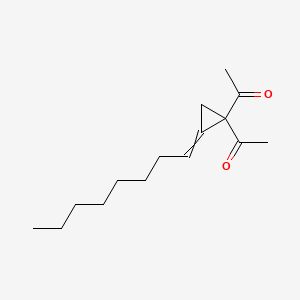
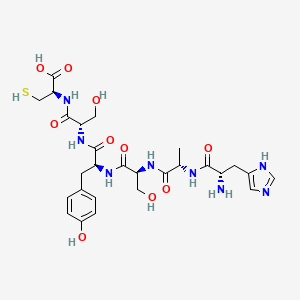
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)
